molecular formula C9H10O B14698276 Bicyclo[3.2.2]nona-3,6-dien-2-one CAS No. 31517-33-6

Bicyclo[3.2.2]nona-3,6-dien-2-one

Cat. No.: B14698276
CAS No.: 31517-33-6
M. Wt: 134.17 g/mol
InChI Key: NADROADAYNFLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.2]nona-3,6-dien-2-one is a bicyclic ketone characterized by a rigid bicyclo[3.2.2]nonane framework with conjugated double bonds at positions 3 and 6 and a ketone group at position 2. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cycloaddition reactions and natural product synthesis. Its synthesis often involves catalytic cycloadditions of tropones with dienophiles like 1,1-diethoxyethene, as demonstrated in studies using B(C6F5)3 catalysts to form [4 + 2] cycloadducts .

Properties

CAS No.

31517-33-6

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

bicyclo[3.2.2]nona-3,6-dien-2-one

InChI

InChI=1S/C9H10O/c10-9-6-3-7-1-4-8(9)5-2-7/h1,3-4,6-8H,2,5H2

InChI Key

NADROADAYNFLIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts.

Another synthetic route involves the reaction of Mannich base hydrochlorides with ethyl acetoacetate, followed by aldol condensation . This method is advantageous due to its operational simplicity and the ability to build a complex carbon skeleton in a minimal number of steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out under high-pressure conditions.

    Pinacol Rearrangement:

    p-Toluenesulfonic acid and boiling benzene are used as reagents and solvents, respectively.

Major Products

Scientific Research Applications

Synthesis and Preparation

  • Electrocyclic Preparation Goldstein and Odell isolated bicyclo[3.2.2]nona-3,6,8-trien-2-one in a 4% yield by treating cyclohepta-2,4,6-trienylacetyl chloride with triethylamine, which gives the corresponding ketene. The ketene then rearranges to bicyclo[3.2.2]nona-3,6,8-trien-2-one via a norcaradien-7-yl ketene intermediate .
  • Other methods Schaefer studied the preparation of bicyclo[3.2.2]nonan-6-one, which can be reduced using Wolff-Kishner reduction to yield bicyclo[3.2.2]nonane .

Reactions and Transformations

  • Rearrangement: Exo-bicyclo[3.2.2]non-6-en-2-ol undergoes an unexpected rearrangement to bicyclo[3.2.2]non-6-en-1-ol under specific reaction conditions .
  • Carbanion Formation: Bicyclo[3.2.2]nona-2,6-dienyl carbanions have been prepared and studied for their basicity and laticyclic stabilization .
  • Metallation: Metallation experiments have been performed on bicyclo[3.2.2]nona-2,6,8-triene, leading to the creation of main-group metal derivatives and their conversion into barbaralyl derivatives .

Potential Applications

  • Drug Discovery: Secondary metabolites, including those from the genus Penicillium, have shown potential as cytotoxic agents against human cancers, suggesting possible applications in anticancer drug development .
  • Material Science: The ability to create metal derivatives of bicyclo[3.2.2]nona-2,6,8-triene suggests uses in creating new materials with unique electronic and structural properties .
  • Synthetic Building Block: The compound can serve as a building block in synthesizing more complex molecules, including pharmaceuticals and other specialty chemicals .

Comparison with Similar Compounds

Structural and Functional Group Variations

Bicyclo[3.2.2]nona-2,6-diene
  • Structure : Similar bicyclic framework but lacks the ketone group.
  • Molecular Formula : C9H12 (vs. C9H10O for the ketone variant).
  • Properties : Lower polarity and molecular weight (120.19 g/mol) compared to the ketone (134.18 g/mol), resulting in distinct boiling points and solubility profiles .
9-Dithiolanobicyclo[3.2.2]nona-3,6-dien-2-one
  • Structure : Features a dithiolane ring fused to the bicyclic system.
  • Synthesis: Produced via copper hydride-promoted reduction of conjugated enones, yielding an orange oil (59% yield) .
  • Reactivity : The dithiolane group enhances sulfur-based reactivity, enabling ring-opening reactions or participation in redox processes .
1-Chloro-bicyclo[3.2.2]nona-3,6-dien-2-one
  • Structure : Chlorine substituent at position 1.
2-Oxobicyclo[3.2.2]nona-3,6-dien-3-yl-benzoate
  • Structure : Benzoyloxy ester at position 3.
  • Synthesis : Derived via esterification; molecular weight 254.28 g/mol.
  • Reactivity : The ester group introduces hydrolytic sensitivity compared to the parent ketone .

Physical and Spectral Data

Property This compound Bicyclo[3.2.2]nona-2,6-diene
Molecular Formula C9H10O C9H12
Molecular Weight (g/mol) 134.18 120.19
Key Functional Group Ketone Hydrocarbon
Boiling Point Not reported Not reported
Spectral Data IR: ~1700 cm⁻¹ (C=O stretch) IR: Absence of C=O stretch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.